

# Fsllry-NH2 Protocol for In Vitro Calcium Imaging: Application Notes

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## Compound of Interest

Compound Name: *Fsllry-NH2*

Cat. No.: *B10766424*

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## Introduction

**Fsllry-NH2** is a synthetic peptide initially identified as a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) involved in inflammation and pain.<sup>[1]</sup> However, recent studies have revealed a novel function of **Fsllry-NH2** as an agonist for the Mas-related G protein-coupled Receptor C11 (MrgprC11) in mice and its human ortholog, MRGPRX1.<sup>[2][3]</sup> This activation triggers a downstream signaling cascade leading to an increase in intracellular calcium concentration ( $[Ca^{2+}]_i$ ). This dual activity makes **Fsllry-NH2** a valuable tool for studying the distinct signaling pathways of PAR2 and MrgprC11/MRGPRX1. This document provides a detailed protocol for utilizing **Fsllry-NH2** in in vitro calcium imaging experiments to characterize its effects on intracellular calcium mobilization.

## Principle

In vitro calcium imaging is a widely used technique to monitor the intracellular calcium concentration in real-time. The method typically employs fluorescent calcium indicators, such as Fura-2 AM, which can be loaded into cells. Fura-2 AM is a ratiometric indicator that exhibits a shift in its excitation wavelength upon binding to calcium. By measuring the ratio of fluorescence intensity at two different excitation wavelengths (typically 340 nm and 380 nm), the intracellular calcium concentration can be accurately determined, independent of dye concentration and cell thickness.<sup>[4][5]</sup> When **Fsllry-NH2** activates MrgprC11/MRGPRX1, it initiates a signaling cascade that results in the release of calcium from intracellular stores and

influx from the extracellular space, leading to a detectable increase in the Fura-2 fluorescence ratio.

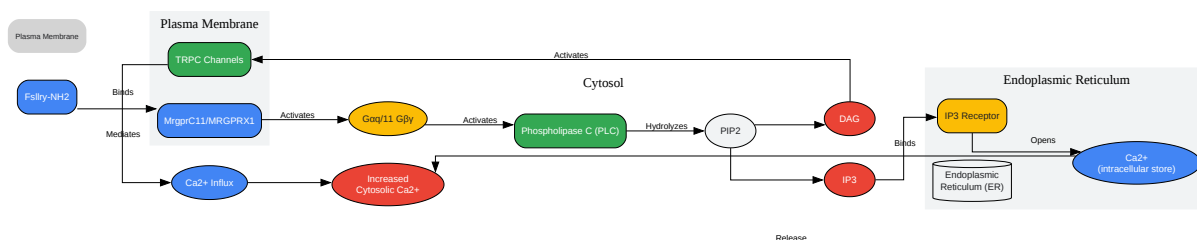
## Quantitative Data Summary

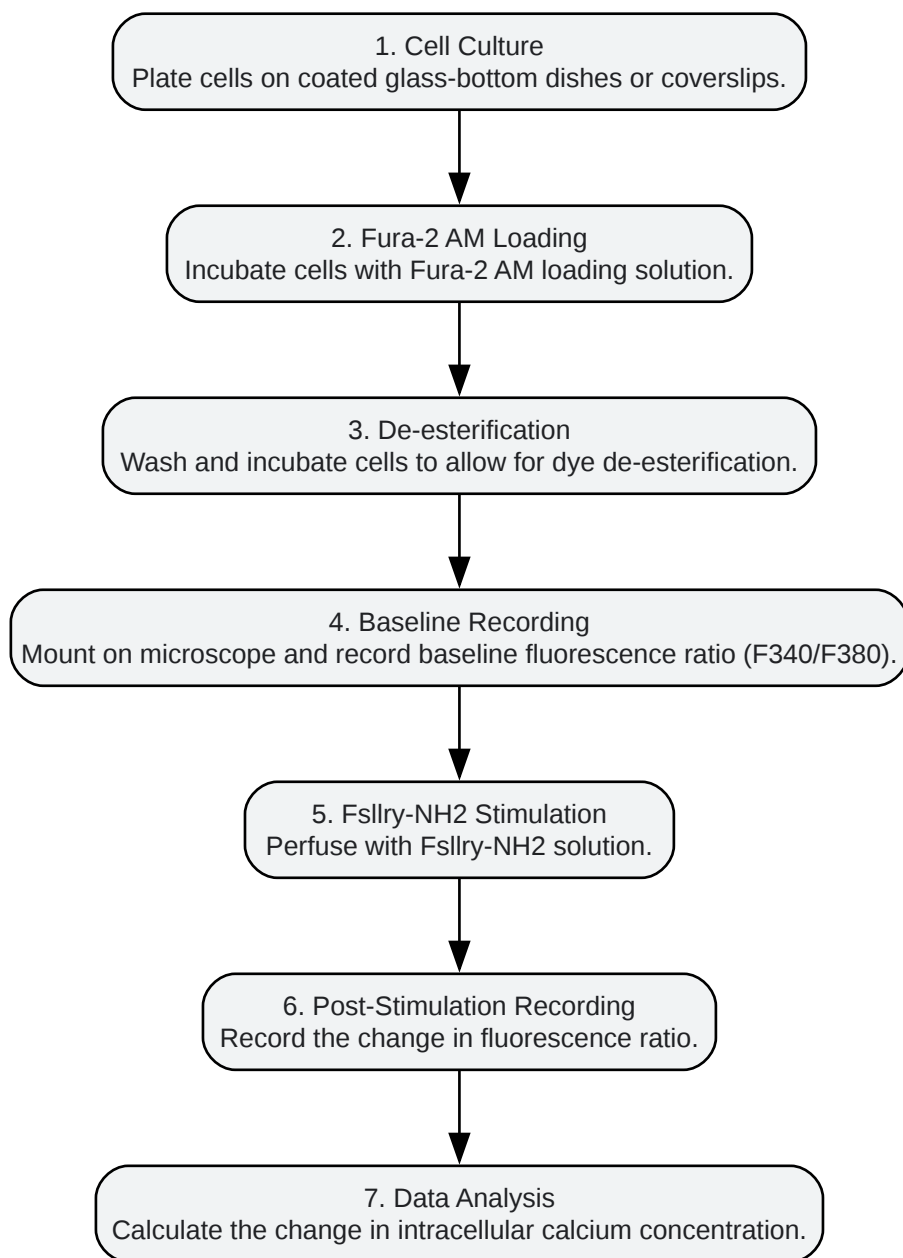
The following table summarizes the key quantitative parameters of **Fsllry-NH2** activity.

Target Receptor	Activity	Parameter	Value	Cell Line	Reference
MrgprC11	Agonist	EC50	20.31 $\mu$ M	HEK293T	<a href="#">[2]</a>
MRGPRX1	Agonist	EC50	491.7 $\mu$ M	HEK293T	
PAR2	Antagonist	IC50	50 $\mu$ M	KNRK cells	<a href="#">[6]</a>

## Signaling Pathway

The activation of MrgprC11/MRGPRX1 by **Fsllry-NH2** initiates a well-defined signaling pathway leading to an increase in intracellular calcium. This process is primarily mediated by the G $\alpha$ q/11 subunit of the G protein.





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- To cite this document: BenchChem. [Fsllyr-NH2 Protocol for In Vitro Calcium Imaging: Application Notes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10766424#fsllyr-nh2-protocol-for-in-vitro-calcium-imaging]

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